1,9-Dibenzyl-1,9-dihydro-6h-purin-6-one
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Overview
Description
1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 9 of the purine ring, and a keto group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dibenzyl-1,9-dihydro-6H-purin-6-one typically involves the alkylation of 1,9-dihydro-6H-purin-6-one with benzyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., potassium carbonate) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted purine derivatives, while reduction could produce hydroxylated purine compounds.
Scientific Research Applications
1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,9-dibenzyl-1,9-dihydro-6H-purin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The benzyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The keto group at position 6 can participate in hydrogen bonding, further stabilizing the interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,9-Dihydro-6H-purin-6-one: Lacks the benzyl groups, making it less hydrophobic and potentially less effective in binding to certain targets.
1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one: A nucleoside analog with broad antitumor activity, targeting lymphoid malignancies.
Guanine: Another purine derivative with an amino group at position 2, involved in DNA and RNA structure.
Uniqueness
1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one is unique due to the presence of two benzyl groups, which enhance its hydrophobicity and binding affinity to certain biological targets. This makes it a valuable compound for research in enzyme inhibition and drug development.
Properties
CAS No. |
4473-26-1 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,9-dibenzylpurin-6-one |
InChI |
InChI=1S/C19H16N4O/c24-19-17-18(21-14-23(19)12-16-9-5-2-6-10-16)22(13-20-17)11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2 |
InChI Key |
HEPGQOLUAHZZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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